
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of acetamide and has shown promising results in studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Redox-Active Ligands for Metal Centers
Furan and thiophene diarylmethenes, closely related to the compound , have been identified as potential redox-active ligands for metal centers. These ligands could play a significant role in the development of nontraditional stoichiometric and catalytic redox reactions. Studies have shown that selective meso-deprotonations of diarylmethanes lead to π-conjugated anions, which, upon oxidation, yield neutral radicals. These radicals exhibit unique electronic properties and stability, making them intriguing candidates for redox reactions and potentially expanding the applications of redox-active ligands in catalysis and material science (Curcio et al., 2018).
Decarboxylative Claisen Rearrangement Reactions
The compound and its derivatives have been utilized in decarboxylative Claisen rearrangement reactions, offering a method to synthesize 2,3-disubstituted heteroaromatic products. This reaction demonstrates the compound's utility in organic synthesis, enabling the efficient production of complex heteroaromatic structures from simpler precursors. The process highlights the chemical's versatility in facilitating transformations that are valuable for synthesizing pharmaceuticals and materials with specific electronic and structural properties (Craig et al., 2005).
Aza-Piancatelli Rearrangement for Heterocyclic Synthesis
In the context of synthesizing heterocyclic compounds, derivatives of the compound have been employed in the aza-Piancatelli rearrangement. This methodology is notable for its good yields, high selectivity, and rapid reaction times, demonstrating the compound's applicability in generating heterocyclic structures such as benzo[b][1,4]thiazine and oxazine derivatives. The efficiency and selectivity of this reaction underscore its potential in medicinal chemistry and the synthesis of heterocyclic compounds with biological activity (Reddy et al., 2012).
Synthesis and Applications in Organic Electronics
Further research into poly(thiophenylanilino) and poly(furanylanilino) polymers showcases the relevance of furan and thiophene-based compounds in the development of novel materials for electronic applications. These polymers, synthesized from monomers that share structural motifs with the compound of interest, exhibit electroactive properties, suggesting their utility in electronic and optoelectronic devices. The ability to electrochemically polymerize these materials at relatively low potentials indicates a promising avenue for the fabrication of electronic components, such as organic semiconductors and conductive polymers, which are critical for developing flexible, wearable, and low-cost electronic devices (Baldwin et al., 2008).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-16(2)18-5-7-19(8-6-18)25-14-21(23)22(12-17-9-11-26-15-17)13-20-4-3-10-24-20/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUBSXDHTQGXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

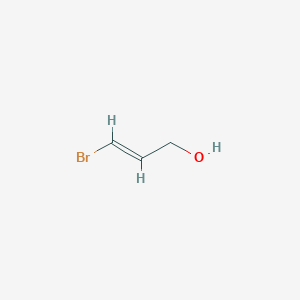
![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)
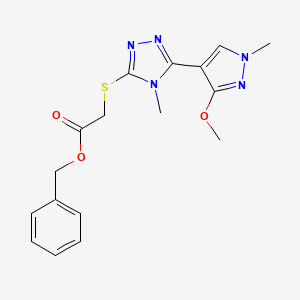
![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)
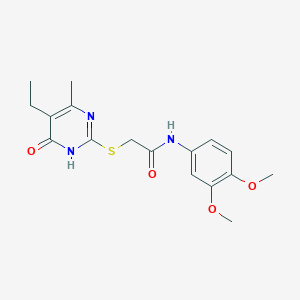

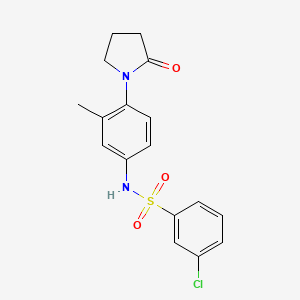
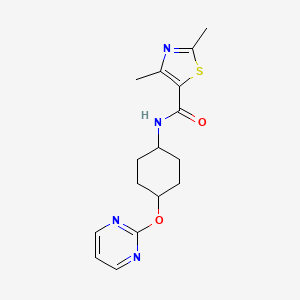
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)
![1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2890148.png)
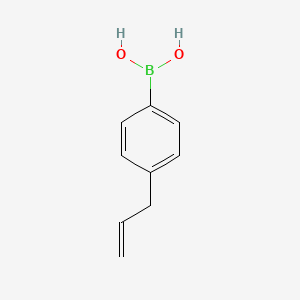

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2890151.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)